molecular formula C8H15ClO2 B1337430 Ethyl 4-chloro-2,2-dimethylbutanoate CAS No. 53840-29-2

Ethyl 4-chloro-2,2-dimethylbutanoate

Cat. No.: B1337430
CAS No.: 53840-29-2
M. Wt: 178.65 g/mol
InChI Key: NTPXZPHIALBTDR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H15ClO2. It is an ester derivative of butanoic acid and is characterized by the presence of a chloro group and two methyl groups on the butanoate backbone. This compound is used in various chemical syntheses and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2,2-dimethylbutanoate can be synthesized through the esterification of 4-chloro-2,2-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2,2-dimethylbutanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.

    Hydrolysis: 4-chloro-2,2-dimethylbutanoic acid and ethanol.

    Reduction: 4-chloro-2,2-dimethylbutanol.

Scientific Research Applications

Ethyl 4-chloro-2,2-dimethylbutanoate is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2,2-dimethylbutanoate involves its reactivity as an ester and the presence of the chloro group. The ester group can undergo hydrolysis or reduction, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.

Comparison with Similar Compounds

Ethyl 4-chloro-2,2-dimethylbutanoate can be compared with similar compounds such as:

    Ethyl 4-chlorobutanoate: Lacks the two methyl groups, resulting in different reactivity and applications.

    Ethyl 2,2-dimethylbutanoate: Lacks the chloro group, affecting its chemical behavior and uses.

    4-chloro-2,2-dimethylbutanoic acid: The acid form of the compound, which has different reactivity and applications.

The uniqueness of this compound lies in its combination of the ester, chloro, and dimethyl groups, which confer specific reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

ethyl 4-chloro-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPXZPHIALBTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444976
Record name ethyl 4-chloro-2,2-dimethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53840-29-2
Record name ethyl 4-chloro-2,2-dimethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2,2-dimethylbutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 22.2 ml of diisopropylamine in 150 ml of tetrahydrofuran was added 93.6 ml of 1.6M n-butyllithium-hexane with stirring at -5° to 0° C. and the mixture was stirred for 30 minutes. The reaction mixture was cooled to -78° C. and 19.0 ml of ethyl isobutyrate was added dropwise. The mixture was then further stirred for 45 minutes, after which a solution of 11.9 ml of 1-bromo-2-chloroethane in 10 ml of tetrahydrofuran was added dropwise. The reaction mixture was stirred at -78° C. for 1 hour and, then, at room temperature for 2 hours. After an excess amount of an aqueous solution of ammonium chloride was added, the mixture was extracted with ethyl acetate. The extract was washed with water and dried (MgSO4) and the solvent was distilled off. Finally, the residue was distilled under reduced pressure to provide 24.7 g of the title compound as colorless oil. b.p. 54°-56° C./0.25 mmHg
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22.2 mL
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150 mL
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19 mL
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11.9 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of 22.2 ml of diisopropylamine in 150 ml of tetrahydrofuran being stirred, 93.6 ml of a 1.6 M solution of n-butyl lithium in hexane was added at -5° to 0° C., followed by stirring for 30 minutes. After the reaction mixture was cooled to -78° C. and 19.0 ml of ethyl isobutyrate was added dropwise to the mixture and stirred for 45 minutes. A solution of 11.9 ml of 1-bromo-2-chloroethane in 10 ml of tetrahydrofuran was added dropwise to the reaction mixture. After the reaction mixture was stirred at -78° C. for 1 hour and then at roomtemperature (15° to 20° C.) for 2 hours, an excess amount of an aqueous solution of ammonium chloride was added, followed by extractionwith ethyl acetate. After the extract was washed with water and dried over MgSO4, the solvent was distilled off; the residue was then distilled under reduced pressure, to yield 24.7 g of the title compound in the form of a colorless oily substance.
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22.2 mL
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reactant
Reaction Step One
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150 mL
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19 mL
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11.9 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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